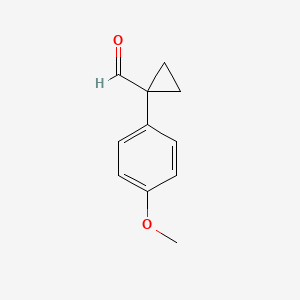
1-(4-Methoxyphenyl)cyclopropanecarbaldehyde
描述
1-(4-Methoxyphenyl)cyclopropanecarbaldehyde is an organic compound that features a cyclopropane ring attached to a methoxyphenyl group and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbaldehyde can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoids. For instance, the Simmons-Smith reaction, which uses diiodomethane and a zinc-copper couple, can be employed to form the cyclopropane ring . Another method involves the use of diazo compounds in the presence of transition metal catalysts to generate carbenes that react with alkenes to form cyclopropanes .
Industrial Production Methods
Industrial production of cyclopropane derivatives often relies on scalable and efficient catalytic processes. Hydrogen-borrowing catalysis has been explored for the α-cyclopropanation of ketones, providing a route to cyclopropane-containing compounds with high selectivity and yield .
化学反应分析
Types of Reactions
1-(4-Methoxyphenyl)cyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 1-(4-Methoxyphenyl)cyclopropane carboxylic acid.
Reduction: 1-(4-Methoxyphenyl)cyclopropane methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(4-Methoxyphenyl)cyclopropanecarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(4-Methoxyphenyl)cyclopropanecarbaldehyde depends on its specific interactions with molecular targets. The cyclopropane ring can impose conformational constraints on the molecule, affecting its binding to proteins and other biomolecules. The aldehyde group can form covalent bonds with nucleophilic sites in target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
1-(4-Methoxyphenyl)cyclopropane carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1-(4-Methoxyphenyl)cyclopropane methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
生物活性
1-(4-Methoxyphenyl)cyclopropanecarbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropane ring fused with a methoxy-substituted phenyl group and an aldehyde functional group. Its molecular formula is CHO, and its structure can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The aldehyde group can interact with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is crucial in the development of compounds targeting metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of cyclopropanecarbaldehyde exhibit antimicrobial properties against various pathogens. The methoxy group may enhance lipophilicity, facilitating membrane penetration.
- Anticancer Potential : Compounds with similar structures have shown promise in cancer therapy by inducing apoptosis in tumor cells.
Antimicrobial Activity
A study investigating the antimicrobial potential of various cyclopropanecarbaldehyde derivatives found that this compound demonstrated significant activity against Gram-positive bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 15 | Staphylococcus aureus |
| This compound | 20 | Candida albicans |
Anticancer Studies
In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including breast and colon cancer cells. The compound activates caspase pathways, leading to programmed cell death.
- Case Study : A recent investigation evaluated the effects of this compound on MCF-7 breast cancer cells. Results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.
Toxicity and Safety Profile
Toxicological assessments are essential for evaluating the safety of any new compound. Initial studies indicate that this compound exhibits low toxicity at therapeutic doses. Further studies are required to establish a comprehensive safety profile.
属性
IUPAC Name |
1-(4-methoxyphenyl)cyclopropane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-10-4-2-9(3-5-10)11(8-12)6-7-11/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMBOMCNBZNRMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CC2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














